molecular formula C16H16O2 B11926536 2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol

2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol

Cat. No.: B11926536
M. Wt: 240.30 g/mol
InChI Key: QVJUKMATJCLHRK-UHFFFAOYSA-N
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Description

2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group at the 6th position of the naphthalene ring and a pentyn-2-ol group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxy-2-naphthaldehyde.

    Grignard Reaction: The aldehyde is subjected to a Grignard reaction with an appropriate Grignard reagent, such as ethynylmagnesium bromide, to form the corresponding alcohol.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as hydrobromic acid (HBr) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(6-Methoxy-2-naphthyl)-4-pentyn-2-one or 2-(6-Methoxy-2-naphthyl)-4-pentynoic acid.

    Reduction: Formation of 2-(6-Methoxy-2-naphthyl)-4-pentanol.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The methoxy and pentyn-2-ol groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methoxy-2-naphthyl)propionic acid: Known for its anti-inflammatory properties.

    2-(6-Methoxy-2-naphthyl)ethanol: Used in the synthesis of various organic compounds.

Uniqueness

2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol is unique due to the presence of both a methoxy group and a pentyn-2-ol group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-(6-methoxynaphthalen-2-yl)pent-4-yn-2-ol

InChI

InChI=1S/C16H16O2/c1-4-9-16(2,17)14-7-5-13-11-15(18-3)8-6-12(13)10-14/h1,5-8,10-11,17H,9H2,2-3H3

InChI Key

QVJUKMATJCLHRK-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)(C1=CC2=C(C=C1)C=C(C=C2)OC)O

Origin of Product

United States

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